molecular formula C13H11N3O2S2 B2979633 N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide CAS No. 863594-68-7

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide

Cat. No.: B2979633
CAS No.: 863594-68-7
M. Wt: 305.37
InChI Key: BQOIXNCLWRPSIM-UHFFFAOYSA-N
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Description

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide ( 863594-68-7) is a high-value chemical building block for medicinal chemistry and drug discovery research. This heterocyclic compound features a thiazolo[5,4-b]pyridine core, a privileged structure in pharmacology known for its diverse biological activities. The molecular architecture integrates a methanesulfonamide group attached via a phenyl linker, creating a multifunctional scaffold with significant research potential. This compound is of particular interest in oncology research, as the thiazolo[5,4-b]pyridine scaffold has been identified as a key structural motif in the development of potent kinase inhibitors. Scientific studies have demonstrated that derivatives of this chemical class exhibit potent inhibitory activity against phosphoinositide 3-kinase (PI3K) isoforms, with representative compounds showing IC50 values in the low nanomolar range (3.6 nM for PI3Kα). The sulfonamide functionality is a critical structural feature for activity, as electron-deficient aryl sulfonamides enable key hydrogen bond interactions with kinase binding pockets. Research indicates these inhibitors can suppress cancer cell proliferation by blocking crucial signaling pathways involved in cell growth and survival. Additionally, thiazolo[5,4-b]pyridine derivatives have shown promising activity as c-KIT inhibitors capable of overcoming imatinib resistance in gastrointestinal stromal tumor (GIST) models, further highlighting their therapeutic potential. The compound is supplied for research purposes in pharmacology, chemical biology, and oncology drug discovery. It is intended for use in enzymatic assays, structure-activity relationship studies, and as a synthetic intermediate for developing novel therapeutic agents. CAS Number: 863594-68-7 Molecular Formula: C₁₃H₁₁N₃O₂S₂ Molecular Weight: 305.37 g/mol SMILES: CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3 For Research Use Only. Not for human or veterinary or diagnostic use.

Properties

IUPAC Name

N-[4-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S2/c1-20(17,18)16-10-6-4-9(5-7-10)12-15-11-3-2-8-14-13(11)19-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQOIXNCLWRPSIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C2=NC3=C(S2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide typically involves the reaction of thiazolo[5,4-b]pyridine with appropriate reagents under controlled conditions. One common method involves the cyclization of 2-aminothiazole derivatives with phenylmethanesulfonamide in the presence of a suitable catalyst.

Industrial Production Methods: On an industrial scale, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Industrial production also requires stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Chemistry: In chemistry, N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has been studied for its potential biological activities. It has shown promise as an inhibitor of certain enzymes, which could be useful in developing new therapeutic agents.

Medicine: The compound has been investigated for its medicinal properties, particularly its potential as an anti-inflammatory and anticancer agent. Its ability to modulate biological pathways makes it a candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of various chemical products, including dyes, pigments, and pharmaceuticals.

Mechanism of Action

The mechanism by which N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide exerts its effects involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to downstream effects on cellular processes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

The position and nature of substituents on the phenyl ring significantly impact physicochemical and biological properties. For instance:

  • N-(2-Methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide (CAS 912624-95-4, ): This positional isomer features a methyl group at the phenyl ring’s 2-position instead of the 4-position. However, it may improve metabolic stability by blocking oxidative degradation .
  • Compound 1 (): Contains an imidazo[4,5-d]thiazolo[5,4-b]pyridine core with additional methylamino and benzamide substituents. These modifications enhance solubility but may reduce membrane permeability due to increased polarity .

Table 1: Substituent Effects on Key Properties

Compound Substituent Position Key Modifications Molecular Weight Potential Impact
Target Compound 4-position phenyl Methanesulfonamide ~330 (estimated) Balanced solubility/bioavailability
912624-95-4 () 2-methyl phenyl Methyl group ~345 Increased metabolic stability
Compound 1 () Multiple positions Imidazo extension, benzamide ~550 Enhanced solubility, reduced permeability

Sulfonamide Group Modifications

Replacing the methanesulfonamide group alters electronic and steric profiles:

  • This modification mimics strategies seen in kinase inhibitors like imatinib .

Core Heterocycle Analogues

While triazolothiadiazoles (Evidences 3–4) differ in core structure, their structure-activity relationships highlight the importance of lipophilic substituents. For example, α-naphthylmethyl groups enhance antimicrobial activity by increasing membrane penetration .

Pyrimidine-Based Sulfonamides

Pyrimidine derivatives (Evidences 5, 6, 8) share sulfonamide functionalization but feature pyrimidine cores. For instance:

  • N-[5-Fluoro-2-(4-methylbenzyloxy)pyrimidin-4-yl]methanesulfonamide (): Synthesized via sulfonylation of a pyrimidine amine precursor.

Complex Derivatives with Extended Moieties

Compound T32612 (CAS 866772-52-3, ) incorporates a 5-methoxy-thiazolo[5,4-b]pyridine core with a cyclopentylmethyl-piperazine sulfonyl group. Its higher molecular weight (543.7 g/mol) and extended structure suggest targeting of ATP-binding pockets in kinases, akin to FDA-approved inhibitors like dasatinib .

Biological Activity

N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a detailed overview of its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Synthesis

The compound features a thiazolo[5,4-b]pyridine moiety linked to a phenyl group through a methanesulfonamide functional group. The synthesis of similar thiazolo[5,4-b]pyridine derivatives typically involves multi-step processes that include cyclization and functional group modifications. For instance, the synthesis can start from commercially available precursors and utilize various chemical reactions to construct the desired thiazolo framework .

Enzyme Inhibition

One of the most significant biological activities attributed to this compound is its inhibitory effect on phosphoinositide 3-kinase (PI3K), an important enzyme involved in cellular signaling pathways related to cancer proliferation. A representative compound from a related series exhibited an IC50 value of 3.6 nM against PI3Kα, indicating strong inhibitory potential . The structure-activity relationship (SAR) studies suggest that the sulfonamide functionality is crucial for this activity.

Table 1: Summary of PI3K Inhibition Studies

CompoundIC50 (nM)Structural Features
Compound 19a3.6Thiazolo[5,4-b]pyridine core with sulfonamide
Compound 19b8.02-chloro-4-fluorophenyl sulfonamide
Compound 19c10.05-chlorothiophene-2-sulfonamide

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines. For example, thiazolo[5,4-b]pyridine derivatives have shown selective cytotoxicity against human leukemia cell lines such as HL-60 and THP-1 . The cytotoxic effects were quantified using the MTT assay, which measures cell viability post-treatment.

Table 2: Anticancer Activity of Thiazolo Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AHL-600.15Apoptosis induction
Compound BTHP-10.25Cell cycle arrest
This compoundVariousTBDTBD

Study on PI3K Inhibition

A recent study focused on the development of thiazolo[5,4-b]pyridine derivatives as c-KIT inhibitors to overcome imatinib resistance in chronic myeloid leukemia (CML). The results indicated that certain derivatives not only inhibited c-KIT but also showed promising results against other kinases involved in cancer progression . This highlights the potential application of this compound in targeted cancer therapies.

Antimicrobial Activity

In addition to anticancer properties, compounds with similar structures have been screened for antimicrobial activity against various pathogens. Some derivatives demonstrated moderate activity against bacteria such as Pseudomonas aeruginosa and Escherichia coli, suggesting that thiazolo[5,4-b]pyridine derivatives could also serve as potential antimicrobial agents .

Q & A

Q. What are the typical synthetic routes for N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)methanesulfonamide, and how can reaction conditions be optimized for yield improvement?

The compound is synthesized via a seven-step route starting from commercially available precursors. Key steps include cyclization to form the thiazolo[5,4-b]pyridine core, followed by sulfonamide coupling. Optimization involves adjusting reaction temperature, solvent polarity (e.g., DMF/EtOH/water mixtures), and catalyst loading. For example, Suzuki-Miyaura cross-coupling steps benefit from degassing and nitrogen sparging to prevent oxidative side reactions .

Q. What analytical techniques are most effective for characterizing the structural integrity of this compound?

Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. X-ray crystallography, though not directly reported for this compound, is recommended for resolving ambiguous stereochemistry in related thiazolo-pyridine derivatives .

Q. What biological targets are associated with thiazolo[5,4-b]pyridine sulfonamides in preclinical studies?

This class exhibits potent inhibition of phosphoinositide 3-kinase (PI3K) isoforms (e.g., PI3Kα IC₅₀ = 3.6 nM) and modulates sirtuin activity. Antiviral potential is also suggested via docking studies targeting viral polymerases .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of PI3K inhibitory activity?

SAR analysis reveals that the sulfonamide group is critical for PI3Kα binding. Substituents like 2-chloro-4-fluorophenyl or 5-chlorothiophene-2-sulfonamide enhance potency, while phenyl substitutions at the pyridyl position reduce activity. Systematic variation of R-groups on the sulfonamide and thiazolo-pyridine core can improve isoform selectivity .

Q. What strategies resolve contradictory enzyme inhibition profiles across PI3K isoforms (e.g., PI3Kα vs. PI3Kβ)?

Contradictions arise from differences in isoform active-site flexibility. Use isoform-specific enzymatic assays (e.g., lipid kinase assays) paired with molecular docking to identify key interactions. For example, compound 19a in showed 10-fold reduced PI3Kβ activity due to steric clashes in the β-isoform’s hydrophobic pocket .

Q. How can molecular docking simulations inform derivative design for kinase domain targeting?

Docking analysis (e.g., AutoDock Vina) identifies hydrogen bonds between the thiazolo-pyridine core and kinase catalytic residues. Prioritize derivatives with electron-withdrawing substituents that stabilize these interactions. For instance, chlorine atoms enhance binding affinity by reducing electron density at the sulfonamide oxygen .

Q. What computational methods validate the binding modes of sulfonamide-containing heterocycles in kinase inhibition?

Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over time. Density functional theory (DFT) calculates electrostatic potential maps to optimize charge distribution. These methods explain why rigid heterocycles like thiazolo-pyridine improve target engagement compared to flexible analogs .

Q. How can researchers address discrepancies between in vitro enzymatic assays and cellular activity data?

Discrepancies often stem from poor solubility or membrane permeability. Use pharmacokinetic profiling (e.g., Caco-2 permeability assays) and formulation strategies (e.g., PEGylation) to enhance bioavailability. In vivo efficacy testing, such as oral glucose tolerance tests in murine models, validates cellular activity .

Methodological Notes

  • Data Contradiction Analysis : Cross-validate enzymatic IC₅₀ values with cellular IC₅₀ using orthogonal assays (e.g., Western blotting for downstream PI3K/Akt pathway markers) .
  • Synthetic Optimization : Monitor reaction intermediates via thin-layer chromatography (TLC) and optimize purification using flash chromatography with gradients tailored to polarity .

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